REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[CH3:12].[Cu][C:14]#[N:15]>CC(N(C)C)=O>[CH3:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[C:14]#[N:15]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C)C
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Name
|
copper (I) cyanide
|
Quantity
|
7.05 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding water (30 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford a solid residue
|
Type
|
CUSTOM
|
Details
|
The solid was further purified by column (SiO2, hexanes/EtOAc=6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C(=CC(=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |